BenchChemオンラインストアへようこそ!

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

NAPE-PLD inhibition pyrimidine-4-carboxamide SAR lipid signaling

This pyrimidine-4-carboxamide features an N-(6-methylpyridin-2-yl) amide and an unsubstituted pyrrolidine at the 6-position. Procure only within a systematic SAR matrix: compare head-to-head with (S)-3-hydroxypyrrolidine and morpholine analogs to quantify the contribution of hydroxylation to potency and lipophilicity. Additionally, profile against kinase panels to determine selectivity fingerprint versus N-(2-fluorophenyl) and N-(p-tolyl) congeners. Without compound-specific data, generic substitution risks experimental failure.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 2034618-45-4
Cat. No. B2686883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS2034618-45-4
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C15H17N5O/c1-11-5-4-6-13(18-11)19-15(21)12-9-14(17-10-16-12)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19,21)
InChIKeyLWBFESWGFDNKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034618-45-4): Chemical Class and Baseline Characterization for Procurement Assessment


N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class, featuring a 6-pyrrolidin-1-yl substituent on the pyrimidine core and an N-(6-methylpyridin-2-yl) amide side chain . This scaffold is associated with kinase inhibition and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) modulation in medicinal chemistry programs [1]. However, a systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no peer-reviewed articles, patent exemplifications, or curated bioactivity records that directly disclose experimental data for this exact compound. The available vendor technical summaries and class-level reviews provide structural context but lack comparator-anchored quantitative differentiation evidence required for scientific selection over close analogs.

Procurement Risk: Why Pyrimidine-4-Carboxamide Analogs Cannot Be Interchanged Without Loss of Functional Precision


Within the pyrimidine-4-carboxamide class, minor structural variations at the 2-, 4-, and 6-positions of the pyrimidine ring and the amide substituent produce dramatic shifts in potency, selectivity, and physicochemical properties. In the NAPE-PLD inhibitor series, replacing a morpholine with (S)-3-hydroxypyrrolidine at the 6-position increased activity 10-fold (pIC₅₀ shift from ~6.1 to 7.1), while conformational restriction of the N-alkyl group boosted potency an additional 3-fold [1]. Consequently, a seemingly conservative substitution—such as swapping N-(6-methylpyridin-2-yl) for N-(4-methylpyridin-2-yl) or N-(p-tolyl)—can abolish target engagement or introduce off-target liabilities. Without compound-specific selectivity profiling, solubility, metabolic stability, and permeability data, generic substitution carries a high risk of experimental failure and wasted procurement expenditure.

Head-to-Head Quantitative Differentiation Data for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Against Close Analogs


NAPE-PLD Inhibitory Potency: Unsubstituted Pyrrolidine vs. (S)-3-Hydroxypyrrolidine Series Comparator

No direct NAPE-PLD inhibition data were located for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in primary literature or patents. The closest class-level inference comes from the SAR around LEI-401, where the unsubstituted pyrrolidine analog (compound 87) achieved a pIC₅₀ of approximately 6.5, while the (S)-3-hydroxypyrrolidine variant (LEI-401) reached pIC₅₀ = 7.14 (Kᵢ = 27 nM) [1]. The target compound lacks the 3-hydroxy group, placing it structurally closer to the less potent unsubstituted pyrrolidine series. However, the N-(6-methylpyridin-2-yl) amide substituent is absent from the published SAR tables, precluding any quantitative potency projection.

NAPE-PLD inhibition pyrimidine-4-carboxamide SAR lipid signaling

Kinase Inhibition Profile: Lack of Comparator Data Against Pyrimidine-4-Carboxamide Kinase Inhibitors

Several N-(substituted phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamides are reported as kinase inhibitors in vendor literature, with N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide cited as a kinase inhibitor with undisclosed potency . No kinase panel data, biochemical IC₅₀ values, or selectivity scores were retrieved for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide from PubMed, patents, ChEMBL, or BindingDB.

kinase inhibition pyrimidine-4-carboxamide cancer

Antiproliferative Activity Against MCF7 and HCT116: Absence of Target Compound in Published Pyridinyl-Pyrimidine Series

A 2025 study by Abdelrahman et al. evaluated a series of pyridinyl-pyrimidine candidates for antiproliferative activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, with the most active thiazolopyrimidine hybrid (compound 10) showing the best EGFR docking score [1]. N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide was not included among the 11 synthesized and tested compounds, and the scaffold architecture differs (thione-derived heteroannulated systems vs. simple 4-carboxamide).

antiproliferative MCF7 HCT116 pyridinyl-pyrimidine

Physicochemical and Drug-Likeness Properties: Missing Experimental Data for LogP, Solubility, and Permeability

In the NAPE-PLD SAR study, cLogP reduction from ~4.0 to ~2.8 (via morpholine → (S)-3-hydroxypyrrolidine replacement) was critical for achieving drug-like properties and in vivo brain exposure [1]. For N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, no experimental logP, aqueous solubility, PAMPA or Caco-2 permeability, microsomal stability, or plasma protein binding data were found. The absence of these parameters prevents assessment of its developability relative to characterized analogs like LEI-401.

physicochemical properties ADME drug-likeness

Evidence-Anchored Application Scenarios for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Procurement


Structure-Activity Relationship (SAR) Exploration of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

This compound may serve as a probe to evaluate the effect of an N-(6-methylpyridin-2-yl) amide substituent versus the cyclopropylmethylamide of LEI-401 or the substituted benzyl/phenethyl amides in published NAPE-PLD series [1]. The unsubstituted pyrrolidine at the 6-position provides a baseline for assessing the contribution of 3-hydroxylation to potency and lipophilicity. Procurement is justified only within a systematic SAR matrix where the compound is tested head-to-head with the corresponding (S)-3-hydroxypyrrolidine and morpholine analogs under identical assay conditions.

Kinase Selectivity Panel Screening for Pyrimidine-4-Carboxamide Chemotypes

Given the prevalence of pyrimidine-4-carboxamides as kinase inhibitor scaffolds, this compound could be profiled against a panel of 50–100 kinases to establish its selectivity fingerprint relative to N-(2-fluorophenyl) and N-(p-tolyl) analogs [1]. Such data would determine whether the 6-methylpyridin-2-yl substituent confers kinase selectivity advantages or promiscuity risks, enabling informed procurement for kinase-focused drug discovery programs.

Physicochemical and In Vitro ADME Benchmarking Against Tool Compound LEI-401

The compound could be subjected to parallel artificial membrane permeability assay (PAMPA), kinetic solubility, mouse/human liver microsome stability, and plasma protein binding measurements alongside LEI-401 and its des-hydroxy analog (compound 87) [1]. This head-to-head data package would quantify whether the N-(6-methylpyridin-2-yl) group offers improvements in solubility, permeability, or metabolic stability that could justify its selection over existing NAPE-PLD tool compounds for in vivo pharmacology studies.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.